Cyclopropyldiphenylsulfonium tetrafluoroborate

Photolithography Photoacid Generator (PAG) Photopolymerization

Conventional onium salt PAGs suffer limited excited-state lifetimes, restricting deep-UV lithography resolution. Cyclopropyldiphenylsulfonium tetrafluoroborate (CAS 33462-81-6) overcomes these barriers: • 5.2× longer singlet excited state lifetime (4.7 ns) vs. diphenyliodonium salts - faster cationic photopolymerization and deeper through-cure • 60% higher acid generation efficiency (Φ=0.32) at 248 nm - reduces exposure dose for next-gen photoresists • Thermal stability to 210°C - 35°C above SbF₆⁻ analog - ensures reliability in high-temperature coating processes

Molecular Formula C15H15BF4S
Molecular Weight 314.2 g/mol
CAS No. 33462-81-6
Cat. No. B1362045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyldiphenylsulfonium tetrafluoroborate
CAS33462-81-6
Molecular FormulaC15H15BF4S
Molecular Weight314.2 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C1CC1[S+](C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C15H15S.BF4/c1-3-7-13(8-4-1)16(15-11-12-15)14-9-5-2-6-10-14;2-1(3,4)5/h1-10,15H,11-12H2;/q+1;-1
InChIKeyDWEYKSWKFYZEGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyldiphenylsulfonium Tetrafluoroborate for Photoredox Catalysis


Cyclopropyldiphenylsulfonium tetrafluoroborate (CAS: 33462-81-6) is a specialized sulfonium salt photoreagent belonging to the triarylsulfonium salt family [1]. It is distinguished from its broad class by the presence of a cyclopropyl substituent, which imparts unique photophysical properties, and the tetrafluoroborate counterion, known for its non-nucleophilic and non-coordinating characteristics, critical for maintaining the integrity of highly reactive cationic intermediates [1]. This compound is primarily employed as a photoacid generator (PAG) and a precursor for aryl and cyclopropyl radicals in advanced organic synthesis and materials science [1].

Workflow
Photoacid generation (PAG) for deep-UV and visible-light lithography
Selection Context
Non-nucleophilic tetrafluoroborate counterion supports cationic intermediate stability
Use Profile
Precursor for aryl/cyclopropyl radicals in photoredox transformations

Cyclopropyldiphenylsulfonium Tetrafluoroborate vs. Diphenyliodonium PAGs


Generic substitution among onium salt photoacid generators (PAGs) is not feasible due to significant, quantifiable differences in critical performance metrics. Cyclopropyldiphenylsulfonium tetrafluoroborate exhibits a markedly different photochemical profile compared to the commonly used diphenyliodonium hexafluorophosphate. Key differentiators include a higher molar extinction coefficient, superior quantum yield for photoacid generation, and a dramatically longer singlet excited state lifetime [1]. These properties directly translate to a more efficient and tunable photochemical process, making it the preferred choice when high acid yield and controlled reactivity are paramount [1].

Quantum Yield Gap
Reported higher photoacid quantum yield vs. diphenyliodonium salts may shift resist sensitivity and cure speed expectations
Excited State Lifetime
Longer singlet lifetime relative to diphenyliodonium PAGs can alter photoredox reaction kinetics and quencher concentration needs
Absorptivity at 248 nm
Differing molar extinction coefficient may require reformulation of resist absorbance and acid generation balance

Photophysical and Synthetic Performance Data


Photoacid Generation Efficiency

Cyclopropyldiphenylsulfonium tetrafluoroborate demonstrates a significant quantitative advantage in photoacid generation efficiency over the widely used diphenyliodonium hexafluorophosphate PAG. Key metrics include a higher quantum yield (ΦH+) and a 5-fold longer singlet excited state lifetime (τs), which is critical for efficient bimolecular quenching and acid formation [1].

ΦH+ Quantum Yield
Head-to-head
Target: 0.32 | Comparator: 0.20 (diphenyliodonium PF6)
May support faster photopolymerization and higher resist sensitivity
Measured in MeCN at 254 nm; process-specific validation advised
Photolithography Photoacid Generator (PAG) Photopolymerization

Excited State Lifetime in Photoredox Catalysis

The excited state lifetime (τs) is a critical determinant of a photocatalyst's efficiency in bimolecular reactions. Cyclopropyldiphenylsulfonium tetrafluoroborate possesses a substantially longer singlet lifetime compared to diphenyliodonium hexafluorophosphate, providing a larger temporal window for productive encounters with substrates and quenchers [1].

Singlet Lifetime τs
Head-to-head
Target: 4.7 ns | Comparator: 0.9 ns (diphenyliodonium PF6)
Longer lifetime may improve energy/electron transfer efficiency in bimolecular photoredox steps
TCSPC in MeCN; quencher concentration may need adjustment
Photoredox Catalysis Excited State Dynamics Radical Generation

Radical-Polar Crossover Cyclopropanation

Cyclopropyldiphenylsulfonium tetrafluoroborate enables a unique radical-polar crossover cyclopropanation of alkenes under visible-light photoredox catalysis. This method provides a distinct advantage in yield and substrate scope over traditional metal-catalyzed or diazo-based approaches [1]. Quantitative comparison shows a significant yield improvement over reactions using alternative diaryliodonium salts [1].

Cyclopropanation Yield
Cross-study
Target: 73–89% | Comparator: 55–68% (diphenyliodonium OTf)
Reported yield advantage under visible-light photoredox conditions with styrene
[Ir] photocatalyst, blue LED, MeCN; substrate scope may vary
Cyclopropanation Radical-Polar Crossover Photoredox Catalysis

Molar Absorptivity for Deep-UV Lithography

For applications in deep-UV (248 nm) lithography, the molar extinction coefficient at the exposure wavelength is a critical performance parameter. Cyclopropyldiphenylsulfonium tetrafluoroborate exhibits a significantly higher ε value compared to diphenyliodonium salts, leading to more efficient light absorption and acid generation per unit of exposure [1].

ε at 248 nm
Head-to-head
Target: 12,400 M⁻¹cm⁻¹ | Comparator: 8,900 M⁻¹cm⁻¹
Higher absorptivity may enable lower exposure doses in deep-UV resist formulation
Acetonitrile solution; film absorbance depends on formulation
Deep-UV Lithography Photoacid Generator Spectroscopy

Thermal Stability and Decomposition Profile

The thermal stability of a photoacid generator is crucial for both safe handling during formulation and storage, as well as for preventing dark reactions that degrade performance. Cyclopropyldiphenylsulfonium tetrafluoroborate exhibits a higher onset decomposition temperature compared to the corresponding hexafluoroantimonate salt, indicating a safer and more stable profile for industrial use [1].

Td Onset
Head-to-head
Target: 210 °C | Comparator: 175 °C (hexafluoroantimonate analog)
Higher thermal stability may widen processing window and reduce premature decomposition risk
TGA at 10 °C/min under N₂; evaluate in formulated mixture
Thermal Stability Process Safety Shelf-Life

Optimal Use Cases in Photocatalysis and Manufacturing


Deep-UV Photoresist Formulation

Leveraging its superior quantum yield (0.32) and higher molar absorptivity at 248 nm (12,400 M-1 cm-1) compared to diphenyliodonium salts [1], Cyclopropyldiphenylsulfonium tetrafluoroborate is the optimal photoacid generator for formulating next-generation deep-UV photoresists. Its 60% higher acid generation efficiency and 39% greater absorptivity directly enable lower exposure doses and the printing of finer features, critical for semiconductor manufacturing [1].

Visible-Light Photoredox Cyclopropanation

The compound's unique ability to act as a cyclopropyl radical precursor under visible-light photoredox catalysis, enabling a high-yielding (73-89%) radical-polar crossover mechanism [1], makes it the reagent of choice for synthesizing cyclopropane-containing drug candidates and natural product analogs. Its performance surpasses that of alternative diaryliodonium salts (55-68% yield) and avoids the use of hazardous diazo compounds or expensive transition metal catalysts [1].

Cationic Photopolymerization for Coatings and 3D Printing

With a 5.2x longer singlet excited state lifetime (4.7 ns) compared to diphenyliodonium hexafluorophosphate [1], Cyclopropyldiphenylsulfonium tetrafluoroborate is ideally suited for high-speed cationic photopolymerization applications. This extended lifetime allows for more efficient energy transfer to epoxy or vinyl ether monomers, resulting in faster cure speeds, deeper through-cure, and higher monomer conversion in demanding applications like 3D printing and electronic coatings [1].

High-Temperature Formulation Safety

For applications requiring a high-temperature processing step, the compound's superior thermal stability (decomposition onset at 210 °C) provides a significant advantage over the more labile hexafluoroantimonate analog (onset at 175 °C) [1]. This 35 °C increase in thermal stability translates to a wider processing window and a reduced risk of premature decomposition, making it a safer and more reliable choice for industrial coating and encapsulation processes [1].

Application
Selection Property
Validation Focus
Deep-UV Photoresist Evaluation
Photoacid generation efficiency at 248 nm
Absorptivity and acid yield in resist film
Visible-Light Cyclopropanation
Cyclopropyl radical precursor capability
Reaction yield and substrate scope under photoredox conditions
Cationic Photopolymerization
Excited state lifetime and energy transfer
Cure speed and monomer conversion in epoxy/vinyl ether systems
High-Temperature Processing
Thermal decomposition onset
Process safety margin and shelf-life in formulated products

Technical Documentation Hub

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